molecular formula C3H4BNO2S B1404951 Isothiazol-4-ylboronic acid CAS No. 1448859-47-9

Isothiazol-4-ylboronic acid

Cat. No. B1404951
M. Wt: 128.95 g/mol
InChI Key: DMWRYHURUDXLLO-UHFFFAOYSA-N
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Description

Isothiazol-4-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It is a boronic acid derivative, which are increasingly utilized in diverse areas of research . Boronic acids are known for their interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .


Molecular Structure Analysis

The molecular structure of Isothiazol-4-ylboronic acid consists of a boronic acid group attached to an isothiazole ring . The boronic acid group is known for its ability to form reversible covalent complexes with diols, which is a key feature in many of its applications .


Chemical Reactions Analysis

While specific chemical reactions involving Isothiazol-4-ylboronic acid are not available, boronic acids are known to undergo several types of reactions. These include the formation of boronate esters with diols, condensation reactions with amines, and Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Chemistry and Synthesis

Isothiazol-4-ylboronic acid and its derivatives are extensively studied in the field of chemistry for their unique properties and applications. The compound is involved in various synthesis processes, demonstrating its versatility in chemical reactions. Kletskov et al. (2019) detailed the wide range of selective transformations involving the isothiazole heterocycle, underlining its significance in the synthesis of biologically active substances and plant protection chemicals. They also noted the role of chlorinated isothiazoles in the synthesis of biologically active substances, emphasizing their utility in 'green chemistry' applications, especially in metal complex catalysis and cross-coupling reactions (Kletskov et al., 2019).

Biological Activity and Pharmaceutical Importance

Isothiazol derivatives, including isothiazol-4-ylboronic acid, have shown high biological activity, making them potential candidates for new drug development. Alam (2019) reviewed the significance of isothiazoles in pharmaceutical fields, highlighting their application in developing new materials with notable biological properties. This review underscores the ongoing research in isothiazoles to find alternative synthetic strategies and develop novel molecular structures with potential therapeutic applications (Alam, 2019).

Physicochemical and Vibrational Properties

The study of the structural, topological, and vibrational properties of isothiazole derivatives, including those related to isothiazol-4-ylboronic acid, has been crucial in understanding their behavior and applications. Romani et al. (2015) conducted a detailed investigation using DFT calculations to explore these properties in various media. This research is pivotal in predicting the reactivities and behaviors of isothiazole derivatives in different environments, which is essential for their application in various scientific fields (Romani et al., 2015).

Environmental and Industrial Applications

In addition to pharmaceutical applications, isothiazole derivatives also have significant environmental and industrial uses. Silva et al. (2020) discussed the importance of isothiazolinones, which are closely related to isothiazol derivatives, in their role as biocides in cosmetic and chemical industries. Despite their effectiveness, the review also addresses the associated environmental and health concerns, highlighting the need for sustainable and safe applications of these compounds (Silva et al., 2020).

Future Directions

Boronic acids, including Isothiazol-4-ylboronic acid, are increasingly being used in diverse areas of research. They are utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids.

properties

IUPAC Name

1,2-thiazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-8-2-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWRYHURUDXLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSN=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazol-4-ylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Primas, A Bouillon, S Rault - Tetrahedron, 2010 - academia.edu
… Only one patent refers to an isothiazol-4-ylboronic acid neopentylgycol ester. This boronic ester is obtained in 49% yield by a metal-catalyzed coupling between the corresponding …
Number of citations: 46 www.academia.edu

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